molecular formula C21H18N4O2S B4803459 N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide

Cat. No.: B4803459
M. Wt: 390.5 g/mol
InChI Key: KWBLSOPYRRNUHV-UHFFFAOYSA-N
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Description

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-methylphenyl isocyanate: This can be achieved by reacting 2-methylphenylamine with phosgene under controlled conditions.

    Reaction with 2-aminobenzamide: The 2-methylphenyl isocyanate is then reacted with 2-aminobenzamide to form the corresponding urea derivative.

    Thioamide formation: The urea derivative is further reacted with thiophosgene to introduce the thiourea linkage.

    Cyclization with pyridine-3-carboxylic acid: Finally, the thiourea derivative is cyclized with pyridine-3-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced thiourea derivatives.

    Substitution: Various substituted pyridine and thiourea derivatives.

Scientific Research Applications

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea linkage and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide can be compared with similar compounds such as:

    N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]pyridine-3-carboxamide: Lacks the thiourea linkage, which may affect its binding properties and reactivity.

    N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-2-carboxamide: Differing position of the carboxamide group on the pyridine ring, potentially altering its chemical behavior.

    N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]benzamide: Replacement of the pyridine ring with a benzene ring, impacting its electronic properties and interactions.

Properties

IUPAC Name

N-[[2-[(2-methylphenyl)carbamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-7-2-4-10-17(14)23-20(27)16-9-3-5-11-18(16)24-21(28)25-19(26)15-8-6-12-22-13-15/h2-13H,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBLSOPYRRNUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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